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Introduction

Gaucher disease (GD) is a prevalent lysosomal storage disorder caused by mutations in the
GBAL1 gene, which leads to a deficiency of the enzyme glucocerebrosidase (GCase).[1] This
enzymatic deficiency results in the accumulation of its substrate, glucosylceramide, within
lysosomes, primarily in macrophages.[1] The clinical manifestations of GD are heterogeneous
and can include hepatosplenomegaly, skeletal abnormalities, and, in more severe forms,
neurological complications. Notably, mutations in GBAL are also a significant genetic risk factor
for Parkinson's disease (PD).[2][3]

The catalytic activity of GCase in the lysosome is critically dependent on an activator protein,
Saposin C.[2][4] Saposin C facilitates the interaction of GCase with its membrane-embedded
substrate, glucosylceramide.[5] Given the central role of GCase dysfunction in both GD and
PD, enhancing its activity is a promising therapeutic strategy. This has led to the development
of small molecule GCase activators and pharmacological chaperones.[6][7][8]

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for the real-time
analysis of molecular interactions.[9][10] It enables the precise determination of binding
kinetics, including the association rate constant (ka or Kon), the dissociation rate constant (ks or
Koff), and the equilibrium dissociation constant (KD).[10] This application note provides a
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detailed protocol for utilizing SPR to characterize the binding kinetics of small molecule
activators to GCase.

Signaling Pathway of GCase Activation by Saposin
C

The activation of GCase by its natural activator, Saposin C, is a critical step in the hydrolysis of
glucosylceramide. The process, which takes place in the acidic environment of the lysosome,
involves the interaction of both GCase and Saposin C with the lysosomal membrane. Saposin
C is thought to extract the glucosylceramide from the lipid bilayer, making it accessible to the
active site of GCase.
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Caption: GCase activation by Saposin C at the lysosomal membrane.

Experimental Workflow for SPR Analysis

The following diagram outlines the key steps in an SPR experiment designed to measure the
binding kinetics of a GCase activator. The workflow begins with the immobilization of
recombinant human GCase on the sensor chip, followed by the injection of the small molecule
activator at various concentrations.
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Caption: Experimental workflow for GCase activator binding analysis using SPR.
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Quantitative Data Presentation

The following table summarizes the binding properties of the GCase activator GT-02216 to
recombinant human GCase, as determined by SPR.[11] The experiments were conducted at
both neutral and acidic pH to mimic the conditions of the endoplasmic reticulum and the
lysosome, respectively.[12]

Interacting

pH Kon (M—'s™?) Koff (s7%) KD (nM)
Molecules
GCase and GT-

7.4 Not Reported Not Reported ~100
02216
GCase and GT-

Not Reported Not Reported ~120

02216

Note: While the precise Kon and Koff values were not reported in the source, the KD values
were derived from SPR dose-response curves, indicating that kinetic data was obtained.[11]

Protocols
Materials and Reagents

e SPR Instrument: A surface plasmon resonance instrument (e.g., Biacore, OpenSPR).
e Sensor Chip: CM5 sensor chip (or equivalent carboxymethylated dextran surface).

¢ Immobilization Kit: Amine coupling kit containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-
dimethylaminopropyl)carbodiimide hydrochloride (EDC), and ethanolamine-HCI.

¢ Recombinant Protein: Purified recombinant human GCase (ligand).

e Analyte: GCase activator (e.g., GT-02216) dissolved in an appropriate solvent (e.g., DMSO)
and diluted in running buffer.

o Buffers:

o Immobilization Buffer: 10 mM sodium acetate, pH 5.0.
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o Running Buffer: HBS-EP+ buffer (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v
Surfactant P20, pH 7.4). A similar buffer with a pH of 5.0 should be used for experiments
under acidic conditions.

o Regeneration Solution: A mild regeneration solution should be chosen based on scouting
experiments (e.g., 10 mM glycine-HCI, pH 2.5).

Experimental Protocol
1. Sensor Chip Preparation and Ligand Immobilization
o Equilibrate the sensor chip with running buffer at a constant flow rate (e.g., 10 uL/min).

o Activate the carboxymethylated dextran surface by injecting a 1:1 mixture of 0.4 M EDC and
0.1 M NHS for 7 minutes.

» Prepare a solution of recombinant human GCase in immobilization buffer at a concentration
of 20-50 pg/mL.

« Inject the GCase solution over the activated surface until the desired immobilization level is
reached (typically 2000-5000 Response Units, RU).

o Deactivate any remaining active esters by injecting 1 M ethanolamine-HCI for 7 minutes.

o Areference flow cell should be prepared by performing the activation and deactivation steps
without injecting the ligand.

2. Analyte Preparation and Injection
» Prepare a stock solution of the GCase activator in 100% DMSO.

o Create a serial dilution of the activator in the running buffer. The final DMSO concentration
should be kept constant across all samples and should not exceed 1-2% to minimize solvent
effects. A typical concentration range for a small molecule with nanomolar affinity would be
from 1 nM to 1 pM.

« Inject the prepared analyte solutions over the GCase-immobilized and reference flow cells at
a flow rate of 30 pL/min. The association phase is typically monitored for 120-180 seconds.
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» Switch to running buffer to monitor the dissociation phase for 300-600 seconds.

o Between each analyte injection, regenerate the sensor surface by injecting the regeneration
solution for 30-60 seconds to remove any bound analyte. Ensure the signal returns to the
baseline before the next injection.

3. Data Analysis

o Subtract the reference flow cell data from the active flow cell data for each analyte
concentration to correct for bulk refractive index changes and non-specific binding.

 Fit the corrected sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding
model) using the analysis software provided with the SPR instrument.

e The fitting process will yield the association rate constant (Kon), the dissociation rate
constant (Koff), and the equilibrium dissociation constant (KD).

e The affinity (KD) can also be determined from a steady-state analysis by plotting the
response at equilibrium against the analyte concentration.

Conclusion

Surface Plasmon Resonance provides a robust and quantitative method for characterizing the
binding kinetics of GCase activators.[12] The detailed protocol and workflow presented here
offer a framework for researchers to obtain high-quality kinetic data, which is essential for the
development of novel therapeutics for Gaucher disease and other GCase-related disorders.[7]
The ability to perform these experiments under different pH conditions allows for a more
comprehensive understanding of how these molecules interact with GCase in various cellular
compartments.[12]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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